molecular formula C15H11NO6 B6405188 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid CAS No. 1261977-80-3

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid

Cat. No.: B6405188
CAS No.: 1261977-80-3
M. Wt: 301.25 g/mol
InChI Key: WLDCGELEFAFKRH-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound that features both a methoxycarbonyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-methoxycarbonylphenyl)benzoate followed by hydrolysis to yield the desired acid. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-(4-Methoxycarbonylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: this compound.

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It may be explored for its potential biological activity and used as a building block in drug development.

    Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid depends on the specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the methoxycarbonyl group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitro group.

    4-Carboxyphenylboronic acid: Contains a carboxylic acid group instead of a methoxycarbonyl group.

    4-Formylphenylboronic acid: Contains a formyl group instead of a methoxycarbonyl group.

Properties

IUPAC Name

4-(4-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(8-11)16(20)21/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDCGELEFAFKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690724
Record name 4'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-80-3
Record name 4'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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